8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O3 and its molecular weight is 430.484. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic and Cardiovascular Activities
One study synthesized a series of 3,4-dihydro-1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones and evaluated them for antihistaminic activity. Some compounds showed significant inhibition of histamine-induced bronchospasm in guinea pigs and passive cutaneous anaphylaxis in rats, indicating potential as antihistaminic agents. Additionally, these compounds were compared for antihistaminic activity, with certain compounds displaying superior efficacy, leading to the selection of one compound for clinical trials (Pascal et al., 1985).
Luminescent Properties and Photo-induced Electron Transfer
Another research focus is on the luminescent properties and photo-induced electron transfer of novel compounds, including derivatives of naphthalimide with piperazine substituent. These compounds, synthesized and analyzed for fluorescence spectra, demonstrated characteristics of pH probes and potential for application in molecular imaging or as fluorescence markers due to their charge separation energy and fluorescence lifetime data (Gan et al., 2003).
Anti-Mycobacterial Activity
Research on purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis has been conducted. These compounds were designed to target MurB to disrupt peptidoglycan biosynthesis. Among synthesized analogues, several showed promising activity against Mycobacterium tuberculosis H37Rv, with potential for development as preclinical agents against tuberculosis (Konduri et al., 2020).
Synthesis and Evaluation of Antidepressant Agents
A study synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them for serotonin receptor affinity and phosphodiesterase inhibitor activity. These compounds were identified as potent ligands for serotonin receptors, with some showing promising results in preliminary pharmacological in vivo studies as potential antidepressant agents (Zagórska et al., 2016).
Herbicidal Activity
Innovative 1-phenyl-piperazine-2,6-diones were synthesized through a novel synthetic route, with some compounds exhibiting significant herbicidal activity. This research opens new avenues for the development of herbicides based on the structural framework of 1-phenyl-piperazine-2,6-diones (Li et al., 2005).
Mechanism of Action
Target of Action
The primary targets of the compound 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 .
Biochemical Pathways
The inhibition of ENTs by this compound affects the transport of purine and pyrimidine nucleosides . ENT1 has higher affinities to thymidine, adenosine, cytidine, and guanosine compared to ENT2 .
Result of Action
The molecular and cellular effects of the action of this compound result in the inhibition of nucleoside transport, which can affect nucleotide synthesis and regulation of adenosine function .
Properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(8-3-13-29)17(23-19)14-26-9-11-27(12-10-26)16-6-4-15(22)5-7-16/h4-7,29H,3,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFASPGNRDLDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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